![molecular formula C24H30N2O8 B13808290 b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci): is a complex organic compound that features a glucopyranosiduronic acid moiety linked to a carbazole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) typically involves multiple steps:
Formation of the Glucopyranosiduronic Acid Moiety: This step involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.
Synthesis of the Carbazole Derivative: The carbazole core is synthesized through cyclization reactions, often starting from aniline derivatives.
Coupling Reactions: The glucopyranosiduronic acid moiety is coupled with the carbazole derivative using suitable coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the glucopyranosiduronic acid.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Biochemical Probes: Used to study carbohydrate-protein interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry
Biotechnology: Applications in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
b-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.
Carbazole derivatives: Compounds featuring the carbazole core structure.
Uniqueness
The uniqueness of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C24H30N2O8 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13?,19-,20-,21+,22-,24?/m0/s1 |
Clave InChI |
YVGANMXWFYPODN-UGLMLMAMSA-N |
SMILES isomérico |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



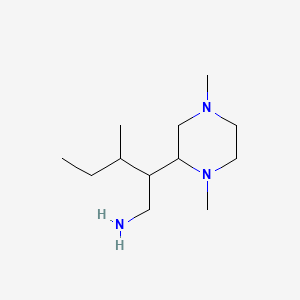
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
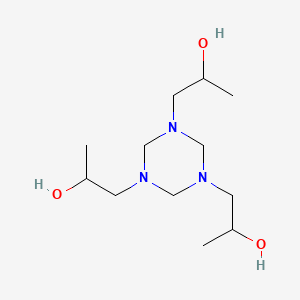
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
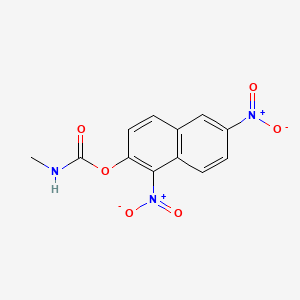

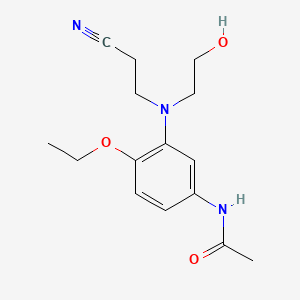
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
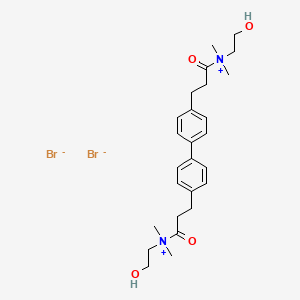
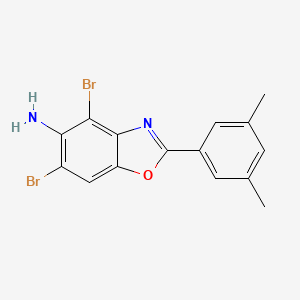
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
